molecular formula C23H28N4O6 B12364935 tert-butyl N-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]carbamate

tert-butyl N-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]carbamate

Cat. No.: B12364935
M. Wt: 456.5 g/mol
InChI Key: DSOMULXPNDEPTK-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]carbamate is a complex organic compound with a molecular formula of C10H16N2O4. This compound is known for its unique structure, which includes a tert-butyl group, a piperidine ring, and an isoindoline moiety. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with 2,6-dioxopiperidine under acid-catalyzed conditions. The reaction is carried out in an anhydrous environment to prevent hydrolysis of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

tert-Butyl N-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate
  • tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate

Uniqueness

tert-Butyl N-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]carbamate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C23H28N4O6

Molecular Weight

456.5 g/mol

IUPAC Name

tert-butyl N-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]carbamate

InChI

InChI=1S/C23H28N4O6/c1-23(2,3)33-22(32)24-13-8-10-26(11-9-13)14-4-5-15-16(12-14)21(31)27(20(15)30)17-6-7-18(28)25-19(17)29/h4-5,12-13,17H,6-11H2,1-3H3,(H,24,32)(H,25,28,29)

InChI Key

DSOMULXPNDEPTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CCC(=O)NC4=O

Origin of Product

United States

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